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Compound of Interest

Compound Name: F1874-108

Cat. No.: B2382239

Application Notes and Protocols for 10-108

Compound: 10-108 Class: Fully human IgG4 monoclonal antibody Target: Leukocyte
Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4

Introduction

I0-108 is an investigational antagonist antibody that targets the myeloid checkpoint LILRB2
(ILT4).[1] LILRB2 is an inhibitory receptor primarily expressed on myeloid cells, including
monocytes, macrophages, dendritic cells (DCs), and neutrophils.[1][2] Within the tumor
microenvironment (TME), the interaction of LILRB2 with its ligands, such as HLA-G,
Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, promotes an immunosuppressive,
tolerogenic phenotype in these myeloid cells.[1][3] This suppression of myeloid cell function, in
turn, inhibits T-cell activation and allows for tumor immune evasion.[1][2] I0-108 is designed to
block this interaction, thereby reprogramming immunosuppressive myeloid cells to a pro-
inflammatory state and enhancing both innate and adaptive anti-tumor immunity. Preclinical
studies have demonstrated that |0-108 can lead to increased pro-inflammatory responses and
an enhanced antigen-presenting cell phenotype.[4]

Mechanism of Action

10-108 functions by binding with high affinity and specificity to the LILRB2 receptor on myeloid
cells.[4] This binding blocks the interaction between LILRB2 and its various ligands present in
the tumor microenvironment.[1] By inhibiting LILRBZ2 signaling, 10-108 is hypothesized to:
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» Reprogram Myeloid Cells: Shift tumor-associated macrophages (TAMs) and other myeloid
cells from an immunosuppressive (M2-like) to a pro-inflammatory and anti-tumor (M1-like)
phenotype.

o Enhance Antigen Presentation: Promote the differentiation and maturation of monocytes and
dendritic cells into effective antigen-presenting cells (APCs).[4]

o Activate T-Cells: By removing the myeloid-mediated suppression, 10-108 indirectly promotes
the activation and proliferation of cytotoxic T-lymphocytes (CTLSs) that can recognize and
attack cancer cells.[2][5]

o Potentiate other Immunotherapies: The mechanism of 10-108 is complementary to that of T-
cell checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, and combination therapy may
produce synergistic effects.

Below is a diagram illustrating the proposed mechanism of action for 10-108.
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|0-108 Mechanism of Action
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Dosage and Administration in Clinical Trials

The following data is derived from the Phase 1, first-in-human, dose-escalation study
(NCT05054348) of 10-108 in adult patients with advanced solid tumors.[3][5]

Administration Route: Intravenous (IV) infusion.[3][5] Dosing Schedule: Every 3 weeks (Q3W).
[51[6]

Table 1: Dose Escalation Cohorts for |0-108

Pembrolizuma

10-108 Dose Number of
Cohort Treatment Arm b Dose (IV, ]
(v, Q3w) Patients (n)
Q3W)
1 Monotherapy 60 mg - 2
2 Monotherapy 180 mg - 3
3 Monotherapy 600 mg - 4
4 Monotherapy 1800 mg - 3
5 Combination 180 mg 200 mg 5
6 Combination 600 mg 200 mg 4
7 Combination 1800 mg 200 mg 4

Data sourced from the NCT05054348 Phase 1 trial.[5]
Key Findings from Dose Escalation:

e |0-108 was well-tolerated up to the maximum administered dose of 1800 mg Q3W, both as a
monotherapy and in combination with pembrolizumab.[5][6][7]

» No dose-limiting toxicities (DLTs) were observed, and a maximum tolerated dose (MTD) was
not reached.[5][6][7]

» Full receptor occupancy of LILRB2 in peripheral blood was achieved at doses of 600 mg and
higher.[3][6]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.onclive.com/view/io-108-demonstrates-safety-and-efficacy-in-advanced-solid-tumors
https://jitc.bmj.com/content/12/11/e010006
https://www.onclive.com/view/io-108-demonstrates-safety-and-efficacy-in-advanced-solid-tumors
https://jitc.bmj.com/content/12/11/e010006
https://jitc.bmj.com/content/12/11/e010006
https://pubmed.ncbi.nlm.nih.gov/39567210/
https://jitc.bmj.com/content/12/11/e010006
https://jitc.bmj.com/content/12/11/e010006
https://pubmed.ncbi.nlm.nih.gov/39567210/
https://aacrjournals.org/cancerres/article/83/8_Supplement/CT040/725301/Abstract-CT040-A-first-in-human-phase-1-trial-of
https://jitc.bmj.com/content/12/11/e010006
https://pubmed.ncbi.nlm.nih.gov/39567210/
https://aacrjournals.org/cancerres/article/83/8_Supplement/CT040/725301/Abstract-CT040-A-first-in-human-phase-1-trial-of
https://www.onclive.com/view/io-108-demonstrates-safety-and-efficacy-in-advanced-solid-tumors
https://pubmed.ncbi.nlm.nih.gov/39567210/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2382239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e The preliminary recommended Phase 2 dose (RP2D) was identified as 1200 mg Q3W.[7]

Experimental Protocols

The following outlines the general protocol for the Phase 1 dose-escalation study of 10-108
(NCT05054348).

4.1. Patient Population

« Inclusion Criteria: Adult patients (=18 years) with histologically or cytologically confirmed
advanced or metastatic solid tumors who have received, been intolerant to, or are ineligible
for standard systemic therapy. Patients must have measurable disease as per RECIST v1.1.

[518]
4.2. Study Design The study is a multi-part, open-label trial:

o Part 1: Dose Escalation: To determine the safety, tolerability, and RP2D of 10-108 as a
monotherapy and in combination with an anti-PD-1 antibody (pembrolizumab). This part
follows a modified toxicity probability interval (mTPI) design.[3][8]

o Part 2: Dose Expansion: To further evaluate the safety and preliminary efficacy of 10-108 (at
the RP2D) in specific tumor-type cohorts, both as a monotherapy and in combination with
anti-PD-1 therapy (pembrolizumab or cemiplimab).[8]

» Part 3: Dose Randomization: To further explore the safety and efficacy of different 10-108
doses in a selected tumor type.[8]

4.3. Treatment Administration Protocol

Confirm patient eligibility based on inclusion/exclusion criteria.

o Obtain baseline assessments, including vital signs, physical examination, blood work for
safety labs, and tumor imaging (CT or MRI).

o Administer 10-108 as an intravenous infusion over a specified period every 3 weeks.

e For combination cohorts, administer pembrolizumab (200 mg) or other specified anti-PD-1
therapy intravenously every 3 weeks, typically after the 10-108 infusion.[3][5]
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» Monitor patients for adverse events during and after infusion. Treatment-related adverse
events (TRAES) are graded according to standard criteria.

» Continue treatment cycles until disease progression, unacceptable toxicity, patient
withdrawal, or investigator decision.[5]

4.4. Assessments and Endpoints

o Primary Objectives: Evaluate the safety and tolerability of 10-108 and determine the MTD
and/or RP2D.[5][7]

e Secondary Objectives: Assess pharmacokinetics (PK), immunogenicity (anti-drug
antibodies), and preliminary anti-tumor activity (Overall Response Rate, ORR) per RECIST
v1.1.[5][6]

» Exploratory Objectives:

o Pharmacodynamics: Analyze changes in peripheral blood and tumor tissue to confirm the
mechanism of action. This includes measuring receptor occupancy and assessing
changes in immune cell populations and gene expression profiles.[3]

o Biomarker Analysis: Identify potential predictive biomarkers of response. This involves
analyzing baseline tumor inflammation gene signatures and post-treatment changes in
markers of T-cell activation.[3][5]

Below is a workflow diagram for the 10-108 Phase 1 clinical trial.
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10-108 Phase 1 Clinical Trial Workflow

Summary of Clinical Findings

Table 2: Preliminary Efficacy of 10-108 (Data Cutoff: March 13, 2023)
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Combination Therapy

Response Category Monotherapy (n=11)
(n=13)

Overall Response Rate

9.1% 23.1%
(ORR)
Complete Response (CR) 1 (9.1%) 0
Partial Response (PR) 0 3 (23.1%)
Stable Disease (SD) 4 (36.4%) 4 (30.8%)
Progressive Disease (PD) 6 (54.5%) 6 (46.1%)

Data presented at the 2023 AACR Annual Meeting.[3]
Safety Profile:

o Treatment-related adverse events (TRAES) were generally mild to moderate (Grade 1 or 2).

[51[6]

 In the monotherapy arm (n=12), TRAEs occurred in 50% of patients, with the most common
being myalgia and pruritus.[5]

 In the combination arm (n=13), TRAESs occurred in 46.2% of patients, with the most common
being pruritus and diarrhea.[5]

* No TRAEs led to treatment discontinuation or death.[5][6]

These notes provide a summary of the publicly available information on 10-108. As an
investigational compound, these guidelines are subject to change based on ongoing and future
clinical research. Researchers should refer to the specific clinical trial protocols for detailed and
up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.immune-onc.com/io108
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/anti-lilrb2-monoclonal-antibody-io-108
https://www.onclive.com/view/io-108-demonstrates-safety-and-efficacy-in-advanced-solid-tumors
https://aacrjournals.org/cancerres/article/82/12_Supplement/601/704497/Abstract-601-IO-108-A-fully-human-therapeutic
https://jitc.bmj.com/content/12/11/e010006
https://pubmed.ncbi.nlm.nih.gov/39567210/
https://pubmed.ncbi.nlm.nih.gov/39567210/
https://aacrjournals.org/cancerres/article/83/8_Supplement/CT040/725301/Abstract-CT040-A-first-in-human-phase-1-trial-of
https://www.clinicaltrials.gov/study/NCT05054348
https://www.benchchem.com/product/b2382239#f1874-108-dosage-and-administration-guidelines
https://www.benchchem.com/product/b2382239#f1874-108-dosage-and-administration-guidelines
https://www.benchchem.com/product/b2382239#f1874-108-dosage-and-administration-guidelines
https://www.benchchem.com/product/b2382239#f1874-108-dosage-and-administration-guidelines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2382239?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2382239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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